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molecular formula C9H15NO B8314453 Morpholine, 4-(3-methyl-1,3-butadienyl)- CAS No. 32363-15-8

Morpholine, 4-(3-methyl-1,3-butadienyl)-

Cat. No. B8314453
M. Wt: 153.22 g/mol
InChI Key: YHOKYNBXLJAEAH-UHFFFAOYSA-N
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Patent
US05292897

Procedure details

Anhydrous potassium carbonate (43.5 mmol; 6 g) and morpholine (308 mmol; 26.8 g) were introduced into a 100-ml Erlenmeyer equipped with a dropping funnel, under an inert atmosphere. When the reaction medium had been cooled to 0° C., prenal (150 mmol) in toluene (20 ml) was added dropwise. The temperature was allowed to rise to 20° C. and stirring was continued for 4 hours. The potassium carbonate was separated by filtration. The toluene was removed at atmospheric pressure, which permits cracking of the aminal. Under reduced pressure, the excess morpholine was distilled first, and then the expected dienamine (b.p. 108°-110° C. at 20 mm Hg) was distilled.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
26.8 g
Type
reactant
Reaction Step One
Quantity
150 mmol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[NH:7]1[CH2:12][CH2:11][O:10][CH2:9][CH2:8]1.[CH3:13][C:14]([CH3:18])=[CH:15][CH:16]=O>C1(C)C=CC=CC=1>[CH3:18][C:14](=[CH2:13])[CH:15]=[CH:16][N:7]1[CH2:12][CH2:11][O:10][CH2:9][CH2:8]1 |f:0.1.2|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
26.8 g
Type
reactant
Smiles
N1CCOCC1
Step Two
Name
Quantity
150 mmol
Type
reactant
Smiles
CC(=CC=O)C
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a dropping funnel, under an inert atmosphere
CUSTOM
Type
CUSTOM
Details
to rise to 20° C.
CUSTOM
Type
CUSTOM
Details
The potassium carbonate was separated by filtration
CUSTOM
Type
CUSTOM
Details
The toluene was removed at atmospheric pressure, which
DISTILLATION
Type
DISTILLATION
Details
Under reduced pressure, the excess morpholine was distilled first
DISTILLATION
Type
DISTILLATION
Details
the expected dienamine (b.p. 108°-110° C. at 20 mm Hg) was distilled

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
CC(C=CN1CCOCC1)=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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